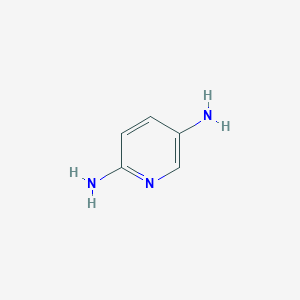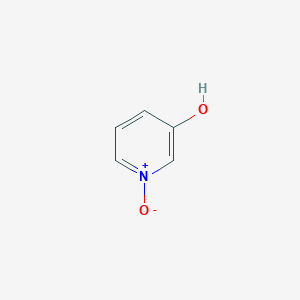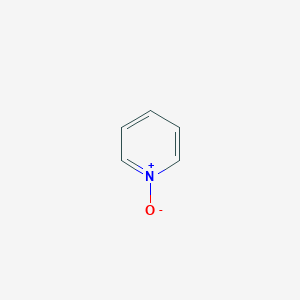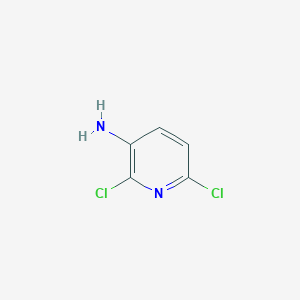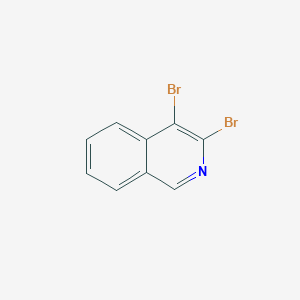
3,4-Dibromoisoquinoline
Descripción general
Descripción
3,4-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It has a molecular weight of 286.95 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 3,4-Dibromoisoquinoline and related compounds often involves the Bischler-Napieralski reaction . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The InChI code for 3,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
3,4-Dibromoisoquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 286.95 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of quinazoline derivatives, which have shown antimicrobial activities against Gram-positive, Gram-negative bacterial strains and fungi strains .
- Methods of Application: The compounds were prepared via various cyclized reagents . The structures of the quinazoline derivatives have been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
- Results: Some of the synthesized derivatives displayed a moderate antimicrobial activity in comparison with reference drugs . The pyrimidoquinazoline derivative elicited the highest activity .
Electrosynthesis
- Scientific Field: Electrochemistry
- Application Summary: 3,4-Dibromoisoquinoline has been involved in the electrosynthesis of 3,4-dihydroisoquinoline, accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .
- Methods of Application: The Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
- Results: The selectivity of DHIQ was improved to nearly 100%, much higher than that of its pure Ni counterpart . Moreover, the assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 (@25 mA·cm −2) .
Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results: A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
Synthesis of Isoquinolines and Isoquinolin-1(2H)-ones
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of isoquinolines and isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .
- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either isoquinolines and isoquinolin-1(2H)-ones under different conditions . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
- Results: The methodology has proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCAHPFXWCHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309880 | |
| Record name | 3,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromoisoquinoline | |
CAS RN |
36963-44-7 | |
| Record name | 36963-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



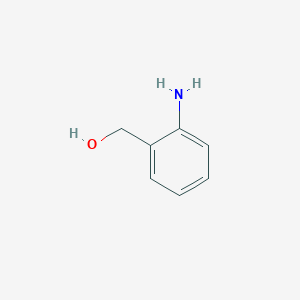
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
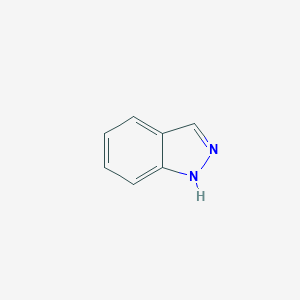
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
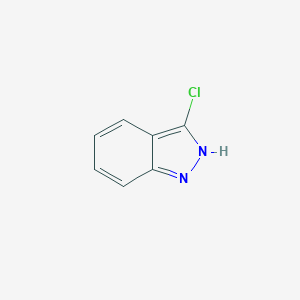
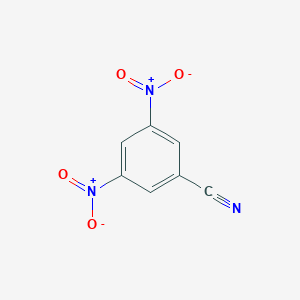
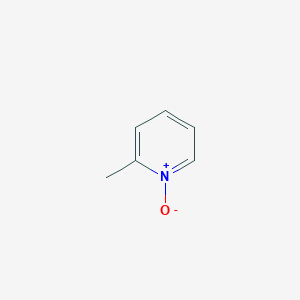
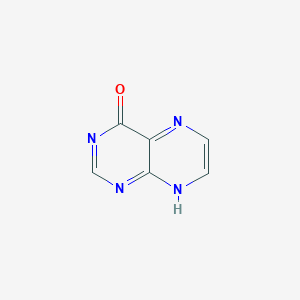
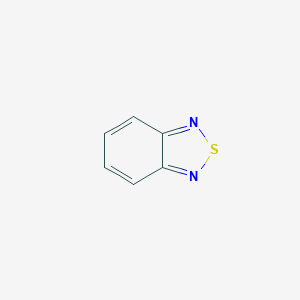
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
